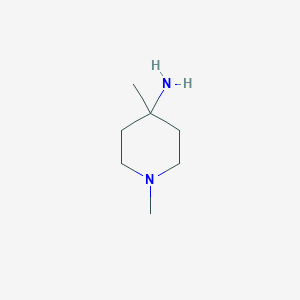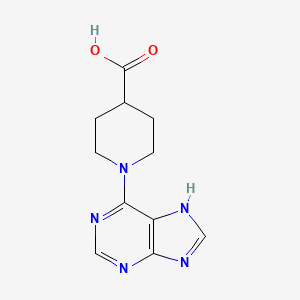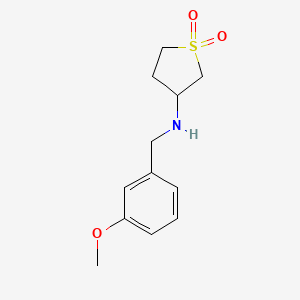
3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide
描述
3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide, also known as MBT, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. MBT belongs to the class of heterocyclic compounds and has a molecular formula of C12H15NO3S.
作用机制
The mechanism of action of 3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has been shown to inhibit the activation of these pathways, which leads to the suppression of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. Several studies have reported that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques, such as HPLC and NMR spectroscopy. This compound is also stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals through oral or intravenous routes. Additionally, the toxicity of this compound has not been fully evaluated, which limits its use in preclinical studies.
未来方向
There are several future directions for the research on 3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide. Firstly, the mechanism of action of this compound needs to be fully elucidated to understand its therapeutic properties. Secondly, the toxicity of this compound needs to be evaluated to determine its safety for use in humans. Thirdly, the efficacy of this compound needs to be evaluated in various animal models of inflammatory diseases and cancer. Fourthly, the development of novel methods for the synthesis of this compound with higher yield and purity is needed. Finally, the development of water-soluble derivatives of this compound can enhance its bioavailability and efficacy for therapeutic use.
Conclusion
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential therapeutic properties. The synthesis method of this compound has been optimized, and it exhibits significant anti-inflammatory, antioxidant, and antitumor activities. The mechanism of action of this compound needs to be fully elucidated, and its toxicity needs to be evaluated to determine its safety for use in humans. The development of novel methods for the synthesis of this compound and water-soluble derivatives can enhance its bioavailability and efficacy for therapeutic use.
科学研究应用
3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits significant anti-inflammatory, antioxidant, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a potential candidate for the treatment of various inflammatory diseases and cancer.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12-4-2-3-10(7-12)8-13-11-5-6-17(14,15)9-11/h2-4,7,11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZNMCRHOJCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157223 | |
| Record name | 3-Thiophenamine, tetrahydro-N-[(3-methoxyphenyl)methyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887833-55-8 | |
| Record name | 3-Thiophenamine, tetrahydro-N-[(3-methoxyphenyl)methyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887833-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenamine, tetrahydro-N-[(3-methoxyphenyl)methyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




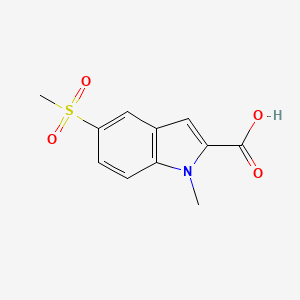
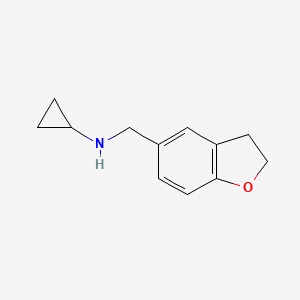

![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)

